molecular formula C5H3N5O2 B12351550 2-Amino-1H-purine-6,8-dione CAS No. 82014-86-6

2-Amino-1H-purine-6,8-dione

Cat. No.: B12351550
CAS No.: 82014-86-6
M. Wt: 165.11 g/mol
InChI Key: UBKVUFQGVWHZIR-UHFFFAOYSA-N
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Description

2-Amino-1H-purine-6,8-dione is a purine derivative that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is a heterocyclic aromatic organic molecule, which means it contains a ring structure composed of carbon and nitrogen atoms. The presence of amino and keto groups in its structure makes it a versatile compound in various chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-purine-6,8-dione typically involves multi-step organic reactions. One common method involves the cyclization of suitable precursors under controlled conditions. For example, starting with a precursor like 2,6-diaminopurine, the compound can be synthesized through a series of reactions involving oxidation and cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-purine-6,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted purine derivatives .

Scientific Research Applications

2-Amino-1H-purine-6,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1H-purine-6,8-dione involves its interaction with various molecular targets and pathways. In biological systems, it can incorporate into nucleic acids, leading to mutations and disruptions in DNA replication and transcription. This property is exploited in anticancer and antiviral therapies, where the compound interferes with the proliferation of malignant cells or viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1H-purine-6,8-dione apart from these similar compounds is its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

82014-86-6

Molecular Formula

C5H3N5O2

Molecular Weight

165.11 g/mol

IUPAC Name

2-amino-1H-purine-6,8-dione

InChI

InChI=1S/C5H3N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12)

InChI Key

UBKVUFQGVWHZIR-UHFFFAOYSA-N

Canonical SMILES

C12=NC(=O)N=C1N=C(NC2=O)N

Origin of Product

United States

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